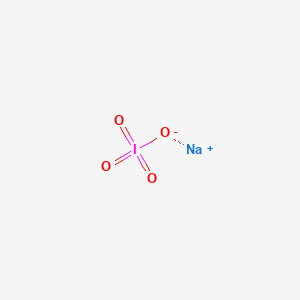

Sodium periodate

描述

属性

Key on ui mechanism of action |

Sodium periodate (IO4) exerts a number of biological effects including the enhancement of lymphocyte activation. In this study, /the authors/ investigated its effects on cytotoxicity of human peripheral blood lymphocytes (PBL) and explored the mechanism whereby it exerted these effects. In vitro treatment of human PBL with IO4 augmented their cytotoxicity against K562 myelogenous leukemia cells. IO4 oxidative treatment increased the frequency of effector-to-target cell binding. It also increased cellular ATP levels in effector cells, suggesting that the post-binding cytolytic functions of these cells were also enhanced after treatment with IO4. Moreover, IO4 treatment significantly increased the protein kinase C (PKC) activity of effector cells and induced the translocation of activity in the membrane fraction from the cytosol. H-7, a potent PKC inhibitor, significantly reduced this enhancement of membrane-associated PKC activity at 10 microM and significantly reduced the enhanced cytotoxicity of PBL at the same concentration. These results indicated that IO4 enhanced the binding capacity and post-binding cytolytic functions of PBL and that PKC activation was one mechanism to explain the IO4-induced cellular activation. Periodate-oxidized ADP and periodate-oxidized ATP stimulate the permeability transition in energized rat liver mitochondria measured as the Ca2+-efflux induced by Ca2+ and Pi. In the presence of Mg2+ and Pi, mitochondria lose intramitochondrial adenine nucleotides at a slow rate. Periodate-oxidized ATP induces a strong decrease of the matrix adenine nucleotides which is inhibited by carboxyatractyloside. Under these conditions, Mg2+ prevents the opening of the permeability transition pore. EGTA prevents the Pi-induced slow efflux of adenine nucleotides, but is without effect on the periodate-oxidized ATP-induced strong decrease of adenine nucleotides. This periodate oxidized ATP-induced strong adenine nucleotide efflux is inhibited by ADP. Periodate-oxidized ATP reduces the increase of matrix adenine nucleotides occurring when the mitochondria are incubated with Mg2+ and ATP. This effect of periodate-oxidized ATP is also prevented by carboxyatractyloside. Periodate-oxidized ATP is not taken up by the mitochondria. It is suggested that periodate-oxidized ATP induces a strong efflux of matrix adenine nucleotides by the interaction with the ADP/ATP carrier from the cytosolic side. The induction of the mitochondrial permeability transition by periodate-oxidized ADP and periodate-oxidized ATP is attributed to two mechanisms-a strong decrease in the intramitochondrial adenine nucleotide content, especially that of ADP, and a stabilization of the c-conformation of the ADP/ATP carrier. |

|---|---|

CAS 编号 |

7790-28-5 |

分子式 |

HINaO4 |

分子量 |

214.900 g/mol |

IUPAC 名称 |

sodium;periodate |

InChI |

InChI=1S/HIO4.Na/c2-1(3,4)5;/h(H,2,3,4,5); |

InChI 键 |

GOPBSKKOGHDCEH-UHFFFAOYSA-N |

SMILES |

[O-]I(=O)(=O)=O.[Na+] |

手性 SMILES |

[O-]I(=O)(=O)=O.[Na+] |

规范 SMILES |

OI(=O)(=O)=O.[Na] |

沸点 |

Decomposes approx 300 °C |

颜色/形态 |

White, tetragonal crystals |

密度 |

3.865 at 16 °C |

其他CAS编号 |

7790-28-5 |

物理描述 |

DryPowde |

Pictograms |

Oxidizer; Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

溶解度 |

Soluble in cold water, sulfuric, nitric, acetic acids |

同义词 |

Periodic Acid (HIO4) Sodium Salt (8CI,9CI); Sodium Periodate (NaIO4) ; Monosodium Metaperiodate; Periodic Acid Sodium Salt; Sodium Metaperiodate; Sodium Metaperiodate (NaIO4); |

产品来源 |

United States |

科学研究应用

Sodium periodate has a wide range of applications in scientific research:

作用机制

Sodium periodate exerts its effects through its strong oxidizing properties. The mechanism involves the nucleophilic addition of hydroxyl groups to the iodine atom, forming a cyclic iodate ether. This intermediate then undergoes cleavage to produce two carbonyl groups . This mechanism is similar to the oxidative cleavage of alkenes with potassium permanganate or ozonolysis .

相似化合物的比较

Comparison with Similar Compounds

Sodium Periodate vs. Other Iodine-Based Oxidizers

| Property | This compound (NaIO₄) | Sodium Iodate (NaIO₃) | Sodium Hypoiodite (NaIO) |

|---|---|---|---|

| Oxidation State of Iodine | +7 | +5 | +1 |

| Oxidizing Strength | Strong | Moderate | Weak |

| Primary Applications | Cleavage of diols, glycoprotein labeling | Disinfectants, food preservation | Limited use in organic synthesis |

| Stability | Stable in aqueous solutions | Hygroscopic | Unstable, decomposes readily |

This compound’s higher oxidation state (+7) compared to sodium iodate (+5) or hypoiodite (+1) grants it superior oxidative power, enabling selective cleavage of carbon-carbon bonds in diols . Unlike sodium iodate, which is primarily used in disinfectants, this compound is critical in biochemical applications such as polysaccharide oxidation for vaccine conjugation (e.g., MenC-TT vaccine) .

This compound vs. Sodium Metaperiodate

While often used interchangeably, This compound (orthoperiodate, Na₂H₃IO₆) and sodium metaperiodate (NaIO₄) exhibit distinct structural and functional differences:

| Attribute | This compound (Ortho) | Sodium Metaperiodate |

|---|---|---|

| Chemical Formula | Na₂H₃IO₆ | NaIO₄ |

| Structure | Hexagonal crystals | Tetragonal crystals |

| Solubility in Water | Moderate | High |

| Melting Point | Decomposes at ~300°C | 319–322°C |

| Applications | Limited to niche oxidations | Organic synthesis, polymer chemistry |

Sodium metaperiodate’s tetrahedral IO₄⁻ ion enables efficient cleavage of diols under mild conditions, whereas orthoperiodate’s bulkier structure limits its utility .

This compound vs. Other Periodate Salts

- Potassium Periodate (KIO₄): Similar oxidizing capacity but less water-soluble than NaIO₄, favoring non-aqueous reactions .

- Ammonium Periodate (NH₄IO₄) : Decomposes at lower temperatures, making it unsuitable for high-temperature oxidations .

This compound vs. Non-Iodine Oxidizers

| Compound | Oxidizing Mechanism | Selectivity | Toxicity |

|---|---|---|---|

| This compound | Cleaves vicinal diols | High | Moderate |

| Osmium Tetroxide | Forms osmate esters with alkenes | Moderate | High |

| Potassium Permanganate | Oxidizes alcohols, alkenes | Low | High |

This compound’s selectivity for diols contrasts with osmium tetroxide’s focus on alkenes and permanganate’s broad reactivity. Its lower toxicity compared to osmium tetroxide makes it preferable in biochemical applications .

Key Research Findings

- Organic Synthesis : this compound oxidizes sulfides to sulfoxides and facilitates epoxidation of alkenes when paired with catalysts like ruthenium tetroxide .

- Biochemistry : In glycoprotein studies, NaIO₄ oxidizes carbohydrate moieties to aldehydes for conjugation with amine-containing molecules (e.g., antibody-drug conjugates) .

- Materials Science : NaIO₄ modifies cellulose to create biocompatible hydrogels for drug delivery, achieving optimal aldehyde content at 1.2 g NaIO₄ and 4-hour reaction time .

- Toxicity : At 0.625 mM, NaIO₄ inhibits bacterial biofilm formation, though this effect may stem from growth impairment rather than direct antibiofilm activity .

Data Tables

Table 1: Optimal Conditions for Cellulose Oxidation with NaIO₄

| Parameter | Optimal Value | Effect on Aldehyde Yield |

|---|---|---|

| NaIO₄ Concentration | 1.2 g | Maximizes aldehyde formation |

| Reaction Time | 4 hours | Prevents polymer degradation |

| Temperature | 25°C | Balances reactivity and stability |

Table 2: Inhibitory Effects of Iodine Compounds on Bile Salt Hydrolase

| Compound | Inhibition (%) |

|---|---|

| This compound | 92 |

| Sodium Iodate | 85 |

| Potassium Iodate | 78 |

生物活性

Sodium periodate (NaIO4) is an inorganic compound recognized for its strong oxidizing properties and diverse applications in organic synthesis, biochemistry, and material science. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and implications in various fields.

This compound is a powerful oxidizing agent that selectively oxidizes vicinal diols to aldehydes and ketones. The oxidation process involves the cleavage of carbon-carbon bonds adjacent to hydroxyl groups, leading to the formation of reactive aldehyde groups. This property is particularly useful in modifying polysaccharides and other biomolecules.

| Property | Value |

|---|---|

| Molecular Formula | NaIO4 |

| CAS Number | 7790-28-5 |

| Melting Point | 42.5 °C |

| Density | 2.28 g/cm³ |

| Oxidizing Potential | Strong |

1. Oxidation of Biomolecules

This compound's ability to selectively oxidize vicinal diols has been exploited in various biochemical applications:

- Polysaccharide Modification : this compound is used to oxidize polysaccharides to produce aldehyde derivatives, which can then be conjugated with other compounds for enhanced biological activity. For example, corn starch was oxidized with this compound to create starch aldehyde, which was further functionalized with quercetin, resulting in a conjugate with significant antioxidant and antimicrobial properties .

- Protein Modification : The oxidation of sugars on glycoproteins using this compound can alter their biological activity and interactions. This modification can enhance the therapeutic efficacy of glycoprotein-based drugs.

2. Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties when used in specific concentrations. It has been shown to enhance the antibacterial effectiveness of certain compounds by modifying their structure to increase reactivity against microbial cells .

Case Study 1: Oxidation of Cellulose

A study investigated the oxidation of cellulose fibers using this compound. The results indicated that the degree of oxidation increased with reaction time and temperature, leading to significant changes in the physical properties of cellulose. The treated fibers exhibited improved thermoplasticity and pressability, making them suitable for various industrial applications .

Case Study 2: Synthesis of Bioactive Compounds

In another study, this compound was employed in the synthesis of bioactive natural products through oxidative transformations. The compound facilitated the formation of complex structures that are otherwise challenging to achieve using traditional methods. This versatility positions this compound as a valuable reagent in pharmaceutical chemistry .

Toxicological Profile

While this compound is beneficial in many applications, it is essential to consider its toxicological profile. Exposure to this compound can lead to respiratory irritation and other health effects if not handled properly. Toxicological assessments have highlighted the need for safety precautions when using this compound in laboratory and industrial settings .

化学反应分析

Oxidative Cleavage of Diols

Sodium periodate is commonly used for the oxidative cleavage of 1,2-diols (vicinal diols), resulting in the formation of aldehydes and ketones . The reaction involves the oxidation of the hydroxyl groups to carbonyls and the cleavage of the carbon-carbon bond between them .

The general mechanism involves a nucleophilic addition of the OH groups to the iodine, forming a cyclic iodate ether . This intermediate, after proton transfer steps, cleaves into two carbonyl groups . The cis-decalindiol isomer undergoes selective oxidation, while the trans isomer does not react due to the inability to form the cyclic periodate .

When one of the adjacent hydroxyls is a primary hydroxyl, the reaction with periodate releases one molecule of formaldehyde and leaves a terminal aldehyde residue on the original diol compound . This reaction can generate crosslinking sites in carbohydrates or glycoproteins for subsequent conjugation of amine-containing molecules by reductive amination .

Oxidation of Alcohols

This compound can oxidize alcohol . Primary OH groups yield formaldehyde, secondary OH groups produce a ketone, while tertiary alcohols result in a ketone .

Reaction with Aminoethanol Derivatives

This compound reacts with 2-aminoethanol derivatives, which contain a primary amine and a secondary hydroxyl group on adjacent carbon atoms . Oxidation cleaves the carbon–carbon bond, forming a terminal aldehyde group on the side that had the original hydroxyl residue . This reaction can create reactive aldehydes on N-terminal serine residues of peptides .

Oxidation of Cellulose

This compound is used in the oxidation of cellulose to produce dialdehyde cellulose (DAC) . The degree of oxidation depends on factors such as reaction temperature and periodate concentration .

Factors Affecting the Oxidation of Cellulose

| Temperature (°C) | Concentration (mol/L) | Degree of Oxidation (%) |

|---|---|---|

| 25 | 0.1 | 25.5 |

| 25 | 1.0 | 33 |

| 55 | 0.5 | 44.5 |

The effect of temperature is more pronounced than the effect of periodate concentration .

Cross-Linking Reactions

This compound can be used to cross-link molecules containing 3,4-dihydroxylphenylalanine (DOPA) to their protein receptors . Under these conditions, DOPA converts to an ortho-quinone intermediate that can be attacked by nearby nucleophiles, resulting in a stable cross-link .

Oxidation of Amino Acids

Most amino acids are inert to this compound, except for cysteine and methionine . Cysteine is modified to form sulfonic acid, while methionine is converted to the sulfoxide group .

Catalytic Water Oxidation

This compound, in conjunction with other catalysts, can oxidize water to produce oxygen . For example, ceric ammonium nitrate (CAN), Oxone, or a mononuclear iron(III) complex can catalyze the oxidation of water to oxygen under acidic and/or neutral aqueous conditions .

Reaction Conditions

This compound is typically used in water or aqueous organic solvents . It is soluble in H2O, H2SO4, HNO3, and CH3CO2H but insoluble in typical organic solvents . Reactions are often performed under mild conditions and at neutral pH .

准备方法

Synthesis of Trisodium Dihydrogen Periodate

In the first step, iodine is dissolved in a sodium hydroxide solution, and chlorine gas is introduced to initiate oxidation. The reaction proceeds as:

This exothermic reaction requires precise temperature control (60–80°C) and pH monitoring to prevent side reactions. The product, Na₃H₂IO₆, is isolated via crystallization and centrifugation.

Conversion to this compound

The second step involves reacting Na₃H₂IO₆ with nitric acid:

Evaporation and crystallization yield this compound, which is dehydrated and dried at 100–110°C.

Limitations

-

High Raw Material Consumption : Producing 1 mol of NaIO₄ requires 10 mol of NaOH and 3.5 mol of Cl₂, leading to significant costs.

-

Environmental Impact : The process generates 7 mol of NaCl per mole of NaIO₄, resulting in high-salinity wastewater.

-

Safety Concerns : Chlorine gas, a toxic and corrosive reactant, necessitates stringent safety protocols.

Electrochemical Oxidation Method

Modern industrial production increasingly adopts electrochemical methods to address the limitations of chlorine oxidation. This approach oxidizes iodates (NaIO₃) directly on a lead dioxide (PbO₂) anode.

Reaction Mechanism

The anode reaction is:

In a sodium hydroxide electrolyte, the overall process yields NaIO₄ with minimal byproducts.

Advantages

-

Reduced Waste : Eliminates chlorine use, curtailing NaCl waste.

-

Scalability : Suitable for continuous production with adjustable current density.

-

Purity : Higher product purity (>99%) compared to traditional methods.

Sodium Persulfate Oxidation Method

Recent patents disclose an alternative method using sodium persulfate (Na₂S₂O₈) as the oxidizer, which improves sustainability.

Procedural Steps

-

Sodium Iodate Preparation :

Sodium iodate (NaIO₃) is synthesized by neutralizing iodic acid (HIO₃) with NaOH: -

Oxidation with Sodium Persulfate :

NaIO₃ reacts with Na₂S₂O₈ in a NaOH solution at 80–90°C: -

Acidification and Crystallization :

Na₃H₂IO₆ is treated with HNO₃ to produce NaIO₄, which is isolated via evaporation.

Performance Data

Benefits

-

Lower Environmental Impact : Avoids chlorine and reduces NaCl byproduct generation.

-

Operational Safety : Sodium persulfate is less hazardous than chlorine gas.

Comparative Analysis of Methods

| Method | Yield | Purity | Cost | Environmental Impact |

|---|---|---|---|---|

| Chlorine Oxidation | 85–90% | 95–97% | High | High (Cl₂, NaCl) |

| Electrochemical | 90–93% | >99% | Moderate | Low |

| Sodium Persulfate | 92–95% | ≥98% | Moderate | Moderate |

Emerging Techniques and Innovations

常见问题

Basic: What are the standard synthesis methods for sodium periodate, and how do reaction conditions influence yield?

Methodological Answer:

this compound is synthesized via two primary routes:

- Chlorine Gas Oxidation: Iodine reacts with NaOH under Cl₂ gas to form Na₃H₂IO₆, which is then treated with nitric acid to yield NaIO₄. Key factors include Cl₂ flow rate and pH control (~pH 10) to maximize intermediate formation .

- Oxidation of Sodium Iodate: NaIO₃ reacts with H₂O₂ under acidic conditions (5NaIO₃ + 2H₂O₂ → 5NaIO₄ + 2H₂O + O₂↑). Temperature (60–80°C) and H₂O₂ concentration critically affect reaction efficiency .

Yield optimization requires precise control of pH, temperature, and reactant stoichiometry. Impurities like NaNO₃ are removed via fractional crystallization .

Basic: How is this compound used to oxidize vicinal diols, and what analytical techniques confirm the products?

Methodological Answer:

NaIO₄ cleaves vicinal diols (e.g., carbohydrates) into aldehydes/ketones via the Malaprade reaction .

- Procedure: Dissolve the diol in aqueous NaIO₄ (0.1–0.5 M) at 25°C for 1–24 hours. Monitor consumption of NaIO₄ iodometrically .

- Product Analysis:

Advanced: How can this compound be optimized in coal desulfurization when combined with microbial treatments?

Methodological Answer:

NaIO₄ oxidizes sulfur compounds in coal (e.g., pyrite) to water-soluble sulfates. When combined with Thiobacillus spp., microbial action further degrades organic sulfur:

- Optimization Steps:

- Pre-treat coal with NaIO₄ (3-hour exposure at 50°C) to oxidize ~15% sulfur.

- Follow with microbial treatment (pH 2–3, 30°C) for 20.2% total sulfur removal .

- Key Variables: Reaction time, NaIO₄ concentration (0.1–0.5 M), and microbial strain specificity .

Advanced: What advanced activation methods enhance this compound’s oxidative scope in degrading organic pollutants?

Methodological Answer:

NaIO₄’s selectivity is expanded via:

- Photocatalysis: UV irradiation generates reactive iodine radicals (IO₃•, •OH), enabling non-vicinal substrate oxidation (e.g., phenols). Optimal at pH 5–7 .

- Metal Catalysts: Fe³⁺/Mn²⁺ activate NaIO₄ via redox cycling, improving degradation of antibiotics (e.g., tetracycline) by 40% .

- Alkaline Activation: At pH >10, NaIO₄ decomposes to O⁻ radicals, effective for dye decolorization (e.g., methylene blue) .

Advanced: How do structural differences between NaIO₄ and NaIO₃ (metaperiodate) influence their reactivity in glycoprotein analysis?

Methodological Answer:

- NaIO₄ (Periodate): Tetrahedral IO₄⁻ oxidizes cis-diols in glycans (e.g., mannose residues) to aldehydes for conjugation (e.g., biotinylation). Optimal at pH 4.5–5.5 .

- NaIO₃ (Metaperiodate): Linear IO₃⁻ is less reactive but selective for terminal sialic acids. Used in mild oxidation (pH 6–7) to preserve protein integrity .

Analytical Confirmation:

Advanced: How to resolve contradictions in oxidation efficiency studies involving this compound?

Methodological Answer:

Discrepancies often arise from:

- Substrate Accessibility: Crystalline vs. amorphous cellulose requires adjusted NaIO₄ concentrations (0.25 M vs. 0.1 M) .

- pH Sensitivity: Oxidation of lignin is pH-dependent (optimal at pH 3.5), while cellulose requires pH 5 .

Mitigation Strategies:

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protection: Wear nitrile gloves and goggles; NaIO₄ is toxic (LD₅₀ = 58 mg/kg in rats) .

- Waste Disposal: Neutralize with NaHSO₃ before disposal. Avoid mixing with organics (fire risk) .

- Spill Management: Absorb with vermiculite and store in sealed containers .

Advanced: What role does this compound play in synthesizing functionalized graphene oxide (GO)?

Methodological Answer:

NaIO₄ selectively oxidizes GO’s edge carboxyl groups, enhancing dispersibility in polymers:

- Procedure: Treat GO with 0.1 M NaIO₄ at 60°C for 6 hours.

- Characterization:

- XPS: Confirm increased C=O content (peak at 288 eV).

- Raman: Monitor D/G band ratio for defect density .

Compared to green reductants (e.g., ascorbic acid), NaIO₄ yields higher conductivity (9.8 S/cm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。